Fenoxanil

Catalog No.
S643045
CAS No.
115852-48-7
M.F
C15H18Cl2N2O2
M. Wt
329.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenoxanil

CAS Number

115852-48-7

Product Name

Fenoxanil

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

InChI

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)

InChI Key

IUOKJNROJISWRO-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

The exact mass of the compound Fenoxanil is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fenoxanil is a systemic propionamide fungicide specifically engineered for the control of fungal pathogens in agriculture, most notably rice blast (Magnaporthe oryzae). [REFS-1, REFS-2] Its mechanism involves the inhibition of melanin biosynthesis (MBI), a process essential for the fungus to penetrate the host plant tissue. [1] Classified under FRAC Group 16.1 (MBI-R), it targets scytalone dehydratase, distinguishing it from other fungicide classes and even other melanin biosynthesis inhibitors. [3] This distinct mode of action, combined with its systemic properties allowing for absorption and translocation within the plant, forms the basis of its agricultural value proposition. [REFS-2, REFS-4]

Research Fit

Systemic & Protective Propionamide fungicide for rice blast (M. oryzae) research
Melanin Biosynthesis Inhibitor (MBI-R) Prevents appressorium penetration; no direct in vitro mycelial inhibition
Stereoisomer Mixture Four stereoisomers; chiral purity is a key selection parameter

Replacing Fenoxanil with a chemically similar or common in-class substitute introduces significant performance and resistance management risks. Simple substitution with another melanin biosynthesis inhibitor, such as tricyclazole, is ill-advised as they belong to different FRAC subgroups (16.1 vs. 16.2) with distinct biochemical targets, eliminating the benefit of Fenoxanil in managing specific resistant pathogen populations. [1] Furthermore, substituting with fungicides from different classes, like SDHIs (e.g., thifluzamide) or DMIs (e.g., tebuconazole), fundamentally alters environmental behavior; Fenoxanil preferentially partitions into the plant tissue, whereas alternatives like thifluzamide are significantly more soil-bound, impacting bioavailability and systemic protection of the crop. [2] These quantifiable differences in mode of action and environmental fate mean that substitution can lead to reduced efficacy and compromised long-term disease control strategies.

Substitution Risk

FRAC Group Mismatch
Fenoxanil belongs to MBI-R (FRAC 16.1), while tricyclazole is MBI-D (16.2) with distinct resistance mechanisms. Cross-resistance profiles may not align.
Stereoisomer-Dependent Activity
The (1R,2R)-(+)-isomer accounts for the majority of fungicidal action. Uncontrolled isomeric ratios in generic mixtures can shift batch performance.
In Vivo vs In Vitro Selection
Activity is not detectable in standard mycelial growth assays. Substitution decisions based on in vitro data alone may misrepresent field potential.

Superior Field Efficacy in Rice Blast Control Compared to Tricyclazole Benchmark

In a comparative field trial assessing control of rice blast, a formulation containing Fenoxanil demonstrated a quantifiable advantage over a standard tricyclazole-based treatment. The Fenoxanil-containing mixture reduced leaf blast severity to 8.8% and neck blast incidence to 4.7%. [1] In contrast, the tricyclazole treatment only reduced leaf blast severity to 11.9% and neck blast incidence to 6.2%. [1]

Evidence DimensionDisease Severity / Incidence (%)
Target Compound DataLeaf Blast: 8.8%; Neck Blast: 4.7% (in combination with Isoprothiolane)
Comparator Or BaselineTricyclazole: Leaf Blast: 11.9%; Neck Blast: 6.2%
Quantified Difference26% relative reduction in leaf blast severity; 24% relative reduction in neck blast incidence
ConditionsField trial evaluation of fungicide formulations against rice blast.

This provides direct evidence of improved field performance, translating to better crop protection and potentially higher yields compared to a common in-class alternative.

Stereoisomer Bioactivity
Head-to-head
(1R,2R)-(+)-Fenoxanil 3.7× more active than mixture, 21.7× vs (1S,2S)-(-) isomer
Chiral purity impacts bioactivity endpoint interpretation
In vitro assay against M. oryzae

Preferential Partitioning into Crop Tissue Ensures Higher Bioavailability than Soil-Bound Alternatives

In a field study investigating the environmental distribution of fungicides in a rice paddy system, Fenoxanil demonstrated a clear preference for partitioning into the rice plants. [1] In contrast, the SDHI fungicide thifluzamide and the DMI fungicide tebuconazole partitioned mainly into the soil. [1] This behavior confirms Fenoxanil's effective systemic uptake, ensuring the active ingredient is located where it is needed for disease protection.

Evidence DimensionPrimary Partitioning Compartment
Target Compound DataRice Plants
Comparator Or BaselineThifluzamide: Soil; Tebuconazole: Soil
Quantified DifferenceQualitatively opposite partitioning behavior
ConditionsField study in rice paddies in South China investigating fungicide distribution.

For a systemic fungicide, uptake into the crop is critical; this evidence shows Fenoxanil is more efficiently absorbed by the plant than other common fungicides, which remain largely in the soil.

Field Disease Severity
Head-to-head
Fenoxanil + Isoprothiolane: leaf blast 8.8%, neck blast 4.7% vs tricyclazole: 11.9% leaf, 6.2% neck
Reported field disease severity endpoint context
Field trial on CO 39, three foliar sprays

Defined In-Planta Persistence Profile for Optimized Application Scheduling

The persistence of Fenoxanil within the target crop has been quantified, providing a basis for predictable performance. In field studies, Fenoxanil exhibited a half-life of 3.3 to 4.4 days within rice plants. [1] This contrasts with the persistence of comparators in other environmental compartments, such as thifluzamide, which has a much longer half-life of 12-14 days in paddy soil, where it is less bioavailable to the plant. [1]

Evidence DimensionHalf-life (t1/2) in days
Target Compound Data3.3–4.4 days (in rice plants)
Comparator Or BaselineThifluzamide: 12–14 days (in paddy soil); Tebuconazole: 5.3–7.8 days (in paddy soil)
Quantified DifferenceFenoxanil has a defined, moderate persistence within the plant, while alternatives show longer persistence in the soil where they are less effective.
ConditionsField study in rice paddies in South China.

This data allows for the design of effective and efficient spray programs, ensuring the compound is active within the plant for a predictable duration without excessive soil persistence.

Protective & Curative Activity
Cross-study comparable
Fenoxanil SC: >90% preventive at 180-360 g/ha; Isoprothiolane EC: 69.04% curative at 480 g/ha
Greenhouse preventive efficacy context; curative application window differs
Seedling assay, single post-infection timing

Unique FRAC 16.1 Mode of Action Enables Critical Resistance Management Rotations

Fenoxanil is classified in FRAC Group 16.1, targeting reductase in the melanin biosynthesis pathway. [1] This provides a distinct advantage over other fungicides used for rice blast. The common alternative, tricyclazole, is in FRAC Group 16.2, targeting a different enzyme (dehydratase) in the same pathway, meaning there is no cross-resistance between the two. [1] This makes Fenoxanil a crucial rotational partner. It is also completely distinct from SDHI (FRAC Group 7), QoI (FRAC Group 11), and DMI (FRAC Group 3) fungicides, making it an essential tool for breaking resistance cycles.

Evidence DimensionFRAC Mode of Action Group
Target Compound Data16.1 (Melanin Biosynthesis Inhibitors - Reductase)
Comparator Or BaselineTricyclazole (16.2); Thifluzamide (7); Azoxystrobin (11); Tebuconazole (3)
Quantified DifferenceBelongs to a unique subgroup with no cross-resistance to other MBI or major fungicide classes.
ConditionsClassification by the Fungicide Resistance Action Committee (FRAC).

Procuring Fenoxanil provides a distinct and necessary tool for fungicide rotation programs, helping to preserve the long-term efficacy of other chemical classes and manage resistant pathogens.

In Vivo vs In Vitro EC50
Head-to-head
Fenoxanil: in vivo EC50 1.58 µg/mL, in vitro >50 µg/mL; Tricyclazole in vivo 0.45 µg/mL; Azoxystrobin in vitro (spore) 0.04-0.94 µg/mL
In vivo endpoint required; in vitro mycelial assay not predictive
M. grisea assays, resistance management context

Strategic Control of Rice Blast in Resistance Management Programs

Fenoxanil is the right choice for controlling rice blast (*Pyricularia oryzae*) in regions with known or emerging resistance to other fungicide classes. Its unique FRAC 16.1 mode of action makes it an ideal rotational partner for MBI-D fungicides (e.g., tricyclazole), QoIs, and DMIs, helping to prolong the utility of all available chemical tools. [1]

Systemic Fungicide Applications Requiring High Plant Uptake and Protection of New Growth

Due to its demonstrated preferential partitioning into plant tissues rather than soil, Fenoxanil is highly suitable for applications where systemic activity is paramount. [2] It is effectively absorbed and translocated, providing protection for new leaves and stems that emerge after application, a critical factor in managing aggressive, fast-spreading fungal diseases.

Formulations for Rice Paddy Applications with Predictable In-Planta Persistence

The defined half-life of Fenoxanil within rice plants (3.3-4.4 days) allows for the development of precise, performance-based application schedules. [2] This makes it a reliable component for formulators and growers in integrated pest management (IPM) systems who need to balance efficacy with residue management and environmental stewardship.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral Purity Formulation Development
Stereoisomer profile characterization
Batch-to-batch bioactivity consistency
Rice Blast Resistance Management Field Trials
FRAC group 16.1 (MBI-R) classification
Field disease severity endpoint context
Curative vs Protective Activity Assays
Preventive efficacy benchmark
Curative application window review

XLogP3

4.5

UNII

VES28A6VJ5

Other CAS

115852-48-7

Wikipedia

Fenoxanil

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